molecular formula H18I2N6Ni B085815 Azane;diiodonickel CAS No. 13859-68-2

Azane;diiodonickel

Cat. No. B085815
CAS RN: 13859-68-2
M. Wt: 414.69 g/mol
InChI Key: FQWFGADADYOXJU-UHFFFAOYSA-L
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Description

Azanes represent a class of compounds characterized by a nitrogen-nitrogen (N-N) backbone, where each nitrogen atom forms three covalent single bonds. These compounds exhibit unique physical and chemical properties due to their nitrogen-rich structure. The term "azane" is also used in nomenclature for ammonia or its derivatives.

Synthesis Analysis

The synthesis of azane compounds involves the aqueous oxidative polymerization of aniline, which is highly sensitive to the pH of the polymerization system. At sufficiently dilute concentrations and specific pH conditions (3-4), the first-formed product is believed to be a member of the azanes class. This process yields polymeric or oligomeric species with a distinct N-N backbone, different from conventional polyaniline forms (Venancio et al., 2006).

Molecular Structure Analysis

Azanes are isolated as hollow microspheres with diameters ranging from approximately 1.5 to 6 μm. These structures have been characterized by elemental analysis, UV–vis, FTIR, and 1H NMR spectra, suggesting their classification as organic-substituted hexa-azanes. The self-assembled nano/micro particles of azanes highlight their potential applicability in nanoscience (Venancio et al., 2006).

Scientific Research Applications

Azepane-Based Compounds in Drug Discovery

Azepane-based motifs have demonstrated a wide range of pharmacological properties due to their high degree of structural diversity. They are pivotal in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. These compounds have applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and several other therapeutic areas. Their development focuses on creating analogs that are less toxic, cost-effective, and highly active, highlighting the ongoing research interest in medicinal chemistry for designing and developing potent drugs based on structural motifs similar to azane;diiodonickel (Gao-Feng Zha et al., 2019).

Azelaic Acid in Dermatological Applications

Azelaic acid, a naturally occurring dicarboxylic acid, shows effectiveness in treating various skin disorders, demonstrating the therapeutic versatility of chemical compounds in dermatology. It has been effective against comedonal acne, inflammatory acne, and hyperpigmentary disorders. This underlines the potential of chemical compounds, including azane;diiodonickel derivatives, in dermatological applications, where their unique properties can be harnessed for treating skin conditions (A. Fitton & K. Goa, 1991).

High Energy Density Materials (HEDM)

The study of high-nitrogen containing azine energy materials, including pyrazine energetic compounds, reflects the potential of azane;diiodonickel in energy materials. These compounds have been highlighted for their applications in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, lower combustion temperatures, and increase gas content. Such research underscores the broader applicability of azane;diiodonickel derivatives in developing advanced materials for energy applications (C. Yongjin & Ba Shuhong, 2019).

Future Directions

Future value creation for Azane is expected to come through international expansion with its bunkering solutions and broadening of its offerings in ammonia fuel handling technology . The parties anticipate that the commencement of operations of the bunkering units will begin in Scandinavia in 2025 .

properties

IUPAC Name

azane;diiodonickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWFGADADYOXJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.[Ni](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H18I2N6Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584321
Record name Diiodonickel--ammonia (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;diiodonickel

CAS RN

13859-68-2
Record name Diiodonickel--ammonia (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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